molecular formula C15H20N2O4S B2889893 4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid CAS No. 1018611-77-2

4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid

Cat. No.: B2889893
CAS No.: 1018611-77-2
M. Wt: 324.4
InChI Key: OCFUMPVNNJSMMF-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a piperazine ring and a benzoic acid moiety, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the desired application and scale of production.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve large-scale reactions in controlled environments to ensure consistency and quality. The use of advanced technologies and equipment is common to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides.

Scientific Research Applications

4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid include:

  • 1-(1,1-dioxo-1$l^{6}-thiolan-3-yl)-5-ethyl-1H-pyrazole-4-carboxylic acid
  • 4-{[(1,1-dioxo-1$l^{6}-thiolan-3-yl)amino]methyl}-3-fluorobenzonitrile

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features.

Properties

IUPAC Name

4-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c18-15(19)12-1-3-13(4-2-12)16-6-8-17(9-7-16)14-5-10-22(20,21)11-14/h1-4,14H,5-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFUMPVNNJSMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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